Ethyl 3-iodo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate
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Overview
Description
Ethyl 3-iodo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate is a chemical compound that belongs to the class of isoindole derivatives Isoindoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology
Preparation Methods
The synthesis of ethyl 3-iodo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate typically involves the iodination of the corresponding isoindole derivative. One common method involves the reaction of 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as acetic acid or methanol .
Chemical Reactions Analysis
Ethyl 3-iodo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to the corresponding ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form the corresponding N-oxide derivative using oxidizing agents like m-chloroperbenzoic acid.
Scientific Research Applications
Ethyl 3-iodo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Mechanism of Action
The mechanism of action of ethyl 3-iodo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-iodo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate can be compared with other similar compounds such as:
Ethyl 4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate: Lacks the iodine atom, making it less reactive in substitution reactions.
Ethyl 3-bromo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and properties.
Ethyl 3-chloro-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate:
Properties
Molecular Formula |
C11H14INO2 |
---|---|
Molecular Weight |
319.14 g/mol |
IUPAC Name |
ethyl 3-iodo-4,5,6,7-tetrahydro-2H-isoindole-1-carboxylate |
InChI |
InChI=1S/C11H14INO2/c1-2-15-11(14)9-7-5-3-4-6-8(7)10(12)13-9/h13H,2-6H2,1H3 |
InChI Key |
KWVSJOVJZLMWGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2CCCCC2=C(N1)I |
Origin of Product |
United States |
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